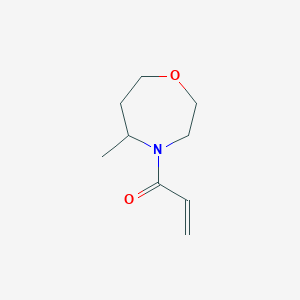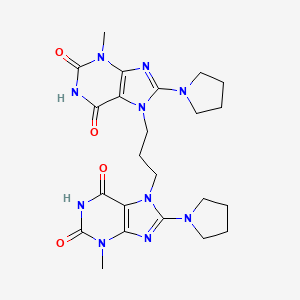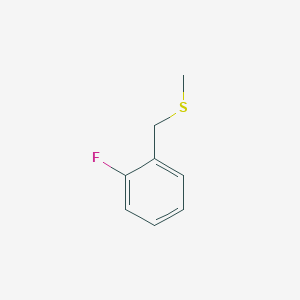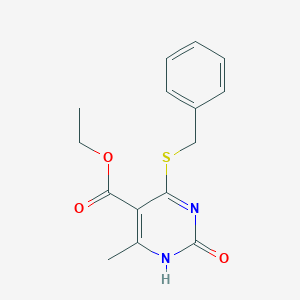
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one, also known as MPO, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxazepines and has a molecular weight of 183.24 g/mol. MPO has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. This compound has been found to enhance the binding of GABA to its receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative properties. It has also been found to exhibit muscle relaxant and hypnotic effects. These effects make this compound a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying the effects of GABA on neuronal activity. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been found to cause liver damage in animal studies.
Orientations Futures
There are several future directions for research on 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one, including:
1. Further studies on the mechanism of action of this compound, in order to better understand how it interacts with the GABA neurotransmitter system.
2. Development of new drugs based on the structure of this compound, with improved efficacy and safety profiles.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.
4. Studies on the potential toxicity of this compound, in order to determine safe dosage levels for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. It exhibits interesting biochemical and physiological effects, making it a promising candidate for further research. While there are some limitations to using this compound in lab experiments, its versatility and potential therapeutic applications make it an important compound for future research.
Méthodes De Synthèse
The synthesis of 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be achieved through a multistep process involving the reaction of 2-amino-2-methyl-1-propanol with ethyl acetoacetate, followed by cyclization and dehydration reactions. This synthesis method has been reported in the literature and has been successfully used to obtain this compound in high yields.
Applications De Recherche Scientifique
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, anxiety disorders, and sleep disorders.
Propriétés
IUPAC Name |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-5-7-12-6-4-8(10)2/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAMLVUHSJEPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2962544.png)

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)



![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)
![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)




